molecular formula C18H20N6OS B2607689 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 2034503-16-5

5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2607689
CAS No.: 2034503-16-5
M. Wt: 368.46
InChI Key: ZTXBWVIZTYXQCG-UHFFFAOYSA-N
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Description

5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a pyrazole and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the piperazine linkage, and finally, the attachment of the benzothiadiazole ring. The reactions often require specific catalysts and conditions, such as refluxing in ethanol or using nanocatalysts like Al₂O₃ .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiadiazole or pyrazole rings.

Scientific Research Applications

5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-22-17(11-15(19-22)12-2-3-12)23-6-8-24(9-7-23)18(25)13-4-5-14-16(10-13)21-26-20-14/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXBWVIZTYXQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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